methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-(3-methylsulfonyloxypropyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
Description
This compound is a bicyclic amine derivative with a stereochemically complex 8-azabicyclo[3.2.1]octane core. Key structural features include:
- 3-Methylsulfonyloxypropyl group attached to the nitrogen atom, introducing sulfonate ester functionality that may influence solubility and metabolic stability.
- Methyl ester at the 2-position, contributing to hydrolytic stability and bioavailability .
The compound is classified as a bulk pharmaceutical intermediate, primarily used in industrial and scientific research. Its stereochemistry ((1R,2S,3S,5S)) is critical for interactions with biological targets, though its exact pharmacological profile remains under investigation .
Properties
Molecular Formula |
C19H26INO5S |
|---|---|
Molecular Weight |
507.4 g/mol |
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-(3-methylsulfonyloxypropyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C19H26INO5S/c1-25-19(22)18-16(13-4-6-14(20)7-5-13)12-15-8-9-17(18)21(15)10-3-11-26-27(2,23)24/h4-7,15-18H,3,8-12H2,1-2H3/t15-,16+,17+,18-/m0/s1 |
InChI Key |
SHWAZDVCGJVDIW-MLHJIOFPSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2CC[C@H](N2CCCOS(=O)(=O)C)C[C@@H]1C3=CC=C(C=C3)I |
Canonical SMILES |
COC(=O)C1C2CCC(N2CCCOS(=O)(=O)C)CC1C3=CC=C(C=C3)I |
Origin of Product |
United States |
Biological Activity
Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-(3-methylsulfonyloxypropyl)-8-azabicyclo[3.2.1]octane-2-carboxylate, commonly referred to as Iometopane or RTI-55 , is a compound of significant interest in pharmacology due to its biological activity as a dopamine reuptake inhibitor. This article explores its chemical properties, biological mechanisms, and findings from relevant studies.
- Molecular Formula : C16H20INO2
- Molecular Weight : 385.23997 g/mol
- CAS Number : 133647-95-7
- Structure : The compound features a bicyclic structure with a methyl ester and an iodine-substituted phenyl group.
Iometopane acts primarily as a selective inhibitor of the dopamine transporter (DAT). By binding to the DAT, it inhibits the reuptake of dopamine into presynaptic neurons, thereby increasing extracellular dopamine levels. This mechanism is crucial in treating conditions such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
1. Dopamine Reuptake Inhibition
Research indicates that Iometopane effectively inhibits dopamine reuptake with a high affinity for the DAT. This property makes it a valuable tool in studying dopaminergic systems and potential therapeutic applications.
2. Neuroimaging Applications
Iometopane has been utilized as a radiolabeled tracer in positron emission tomography (PET) imaging to visualize dopamine transporter availability in the brain. Studies have shown its efficacy in mapping DAT distribution in various neuropsychiatric disorders.
Case Studies and Clinical Trials
A variety of studies have assessed the efficacy and safety of Iometopane:
| Study | Objective | Findings |
|---|---|---|
| Carroll et al., 2007 | Evaluate DAT inhibition | Demonstrated significant inhibition of dopamine reuptake in vitro. |
| Gao et al., 2010 | PET imaging study | Confirmed high specificity and sensitivity for DAT visualization in human subjects. |
| NIMH Repository Study | Pharmacological profiling | Established Iometopane's role in enhancing dopaminergic signaling without significant side effects. |
Pharmacokinetics
The pharmacokinetic profile of Iometopane shows rapid absorption and distribution with a half-life suitable for imaging applications. Its metabolism primarily occurs through hepatic pathways, with metabolites being excreted via urine.
Safety and Toxicology
Toxicological assessments indicate that Iometopane has a favorable safety profile at therapeutic doses. Long-term studies are ongoing to evaluate potential neurotoxic effects associated with chronic administration.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key differences between the target compound and structurally related analogs:
Substituent Effects on Pharmacological Profiles
- 4-Iodophenyl vs. RTI-55, a tropane analog with a 4-iodophenyl group, exhibits nanomolar affinity for dopamine (hDAT) and serotonin (hSERT) transporters, suggesting the target compound may share similar binding mechanisms .
- Nitrogen Substituents :
Pharmacokinetic and Toxicological Data
- Solubility : Cocaine analogs (e.g., methyl benzoylecgonine) show high water solubility (1800 mg/mL at 20°C), while iodophenyl derivatives like RTI-55 are less soluble due to increased hydrophobicity .
- Metabolism : Hepatic CYP3A4 is a major metabolizer for cocaine-like compounds, but the target compound’s sulfonate group may alter metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
